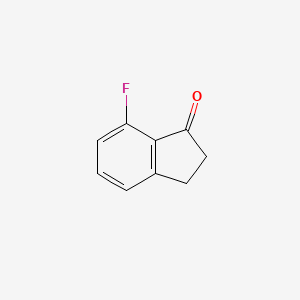

7-Fluoro-1-indanone

描述

7-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, characterized by the presence of a fluorine atom at the seventh position of the indanone ring.

属性

IUPAC Name |

7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSCRDJQEHFKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382279 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651735-59-0 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Friedel-Crafts Acylation: Formation of the Acyl Chloride Intermediate

The synthesis of 7-fluoro-1-indanone begins with 2-fluorobenzoic acid as the starting material. This compound undergoes acylation via thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The reaction is typically conducted under reflux conditions in benzene or dichloroethane, with thionyl chloride acting as both solvent and reagent. Stoichiometric excess of SOCl₂ (1.5 equivalents) ensures complete conversion, evidenced by the cessation of gas evolution (HCl/SO₂).

Key Reaction Conditions:

- Temperature: Reflux (70–80°C for benzene; 40–50°C for dichloroethane).

- Time: 4–6 hours.

- Workup: Removal of excess SOCl₂ via rotary evaporation yields the acyl chloride as a viscous liquid.

This intermediate is highly reactive and is directly used in the subsequent Friedel-Crafts alkylation without further purification.

Cyclization via Aluminum Chloride (AlCl₃) and Sodium Chloride (NaCl)

The acyl chloride undergoes Friedel-Crafts alkylation with ethylene gas in the presence of AlCl₃. Ethylene is bubbled through a solution of AlCl₃ in dichloroethane at 10–20°C for 4 hours, facilitating the formation of a prochiral carbocation intermediate. The mixture is stirred overnight, after which cyclization is initiated by heating with AlCl₃ and NaCl at elevated temperatures.

Cyclization Conditions:

- Reagents: AlCl₃ (10 equivalents), NaCl (6 equivalents).

- Temperature: 130°C (initial mixing), 180°C (reaction).

- Time: 2 hours.

- Yield: 32% after purification.

The high-temperature cyclization promotes intramolecular electrophilic aromatic substitution, forming the indanone ring. The use of NaCl as a co-catalyst enhances AlCl₃’s Lewis acidity, improving reaction efficiency.

Alternative Cyclization with Sulfuric Acid

An alternative cyclization method employs concentrated sulfuric acid (H₂SO₄) at 85°C for 1 hour. This approach avoids the need for high temperatures and reduces metal catalyst usage, making it preferable for lab-scale synthesis. However, yields are marginally lower compared to the AlCl₃/NaCl method.

Comparative Data:

| Parameter | AlCl₃/NaCl Method | H₂SO₄ Method |

|---|---|---|

| Temperature | 180°C | 85°C |

| Time | 2 hours | 1 hour |

| Yield | 32% | 25–28% |

| Catalyst Toxicity | High (AlCl₃) | Low |

While the H₂SO₄ method offers milder conditions, the AlCl₃/NaCl route remains industrially favored due to higher scalability.

Purification and Characterization

Crude this compound is purified via column chromatography using hexane:ethyl acetate (4:1) as the eluent. The final product is characterized by ¹H NMR spectroscopy:

- δ 2.67–2.80 (m, 2H): Methylene protons adjacent to the ketone.

- δ 3.20 (t, J = 5.9 Hz, 2H): Methylene protons adjacent to the fluorine-substituted aromatic ring.

- δ 7.00–7.60 (m, 3H): Aromatic protons, confirming the fluorine’s para orientation.

Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and yield. Key optimizations include:

- Continuous Flow Reactors: Enhance heat transfer during exothermic Friedel-Crafts steps.

- Solvent Recovery: Dichloroethane is recycled to reduce waste.

- Catalyst Regeneration: AlCl₃ is partially recovered via aqueous extraction.

化学反应分析

Types of Reactions

7-Fluoro-1-indanone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Introduction of different functional groups at the fluorinated position.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: this compound carboxylic acid.

Reduction: 7-Fluoro-1-indanol.

Substitution: Various substituted indanones depending on the nucleophile used.

科学研究应用

Pharmaceutical Precursor

7-Fluoro-1-indanone serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting viral infections, cancer, and inflammatory diseases. Notably, studies have indicated that compounds derived from this compound exhibit significant cytotoxic effects against multiple cancer cell lines .

Neuropharmacology

Research has demonstrated that this compound derivatives possess neuroprotective properties. For instance, they can inhibit acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown IC50 values as low as 14.8 nM, indicating strong inhibitory effects .

This compound has been investigated for various biological activities:

- Anticancer Properties : Studies show that it can inhibit cancer cell proliferation, with some derivatives demonstrating IC50 values in the low nanomolar range against breast cancer cell lines .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory responses by influencing cytokine production .

Materials Science Applications

In materials science, this compound is explored for developing novel materials with unique electronic and optical properties. Its fluorinated structure contributes to enhanced stability and performance in various applications, including organic electronics and photonic devices.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

- A study published in a peer-reviewed journal noted its effectiveness in inhibiting tubulin polymerization, targeting the colchicine binding site crucial for cancer cell growth inhibition .

- Another research effort focused on its role as an AChE inhibitor, showcasing its potential in treating neurodegenerative disorders through in vitro assays demonstrating significant activity against amyloid beta self-assembly .

作用机制

The mechanism of action of 7-Fluoro-1-indanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

Similar Compounds

- 5-Fluoro-1-indanone

- 6-Fluoro-1-indanone

- 4-Fluoro-1-indanone

Comparison

7-Fluoro-1-indanone is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated indanones, this compound exhibits distinct electronic properties and a different spectrum of biological activities .

生物活性

7-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, notable for its unique chemical structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 651735-59-0) features a fluorine atom at the 7th position of the indanone ring, which significantly influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of 166.15 g/mol. Its structural characteristics allow it to participate in various biochemical pathways, making it a valuable compound for research.

Enzyme Inhibition:

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of specific enzymes. Research indicates that it acts as an inhibitor of cholinesterases (AChE and BuChE), which are critical for acetylcholine metabolism. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .

Signaling Pathways:

The compound has been shown to modulate key cellular signaling pathways, including the Wnt/β-catenin and Hedgehog signaling pathways. These pathways are vital for cell proliferation and differentiation, suggesting that this compound may influence developmental processes and tumorigenesis.

Biological Activities

Anticancer Properties:

this compound has been investigated for its anticancer potential. Studies have demonstrated that derivatives of 1-indanone, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown significant inhibitory activity against cancer cell proliferation, with some exhibiting IC50 values in the low nanomolar range .

Neuroprotective Effects:

Research highlights the neuroprotective properties of this compound. It has been shown to reduce amyloid beta (Aβ) self-assembly, a process implicated in Alzheimer's disease. In vitro studies indicate that certain derivatives can inhibit AChE activity with IC50 values as low as 14.8 nM, suggesting potential therapeutic applications in neurodegenerative disorders .

Anti-inflammatory Activity:

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory responses by influencing cytokine production and other inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

常见问题

Q. What are the key synthetic routes for 7-Fluoro-1-indanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common methods include Friedel-Crafts acylation of fluorinated precursors or halogenation of 1-indanone derivatives. For example, fluorination via electrophilic substitution requires precise temperature control (0–5°C) to minimize side reactions. Solvent polarity (e.g., dichloromethane vs. DMF) impacts reaction kinetics and purity .

- Data Table:

| Method | Catalyst | Yield (%) | Purity (HPLC) | Key Challenge |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 65–75 | ≥95% | Byproduct formation |

| Direct Fluorination | Selectfluor® | 50–60 | 85–90% | Over-fluorination |

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR and FT-IR to confirm the fluorine substitution pattern. For NMR:

- ¹H NMR : Absence of aromatic protons at position 7 (δ 7.2–7.5 ppm) confirms fluorination.

- ¹³C NMR : A downfield shift (~165 ppm) indicates carbonyl group presence.

Discrepancies in peak integration or unexpected splitting may signal impurities, necessitating column chromatography .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from solvent/base selection or trace metal impurities. For Suzuki-Miyaura coupling:

- Use Pd(OAc)₂ with SPhos ligand in degassed THF to enhance reproducibility.

- Monitor reaction progress via LC-MS to detect intermediates (e.g., boronate esters).

- Case Study: A 2024 study found that residual moisture (>500 ppm) reduces yields by 30%, highlighting the need for strict anhydrous conditions .

Q. How does the fluorine substituent at position 7 influence the electronic properties of 1-indanone in catalytic applications?

- Methodological Answer : Computational models (DFT) reveal that fluorine’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity. Experimental validation via cyclic voltammetry shows a 0.3 V anodic shift compared to non-fluorinated analogs. This property is critical for designing organocatalysts or photoredox systems .

Q. What are the best practices for designing stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to test pH (2–12) and temperature (25–60°C). Monitor degradation via:

- HPLC-UV for parent compound depletion.

- GC-MS to identify volatile byproducts (e.g., defluorinated species).

- Key Finding: Stability decreases sharply at pH >10 due to hydrolysis of the ketone group, with a half-life of <24 hours .

Data Interpretation & Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results in mechanistic studies?

- Methodological Answer :

- Re-evaluate computational parameters (e.g., solvent model, basis set) to align with experimental conditions.

- Use kinetic isotope effects (KIE) or deuterium labeling to validate proposed mechanisms.

- Example: A 2023 study reconciled DFT-predicted activation barriers with experimental Arrhenius plots by incorporating entropy corrections for solvation effects .

What frameworks (e.g., FINER, PICO) are most effective for formulating hypothesis-driven research questions on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible: Ensure access to fluorination reagents and analytical tools.

- Novel: Explore understudied applications (e.g., as a fluorinated building block in medicinal chemistry).

- Relevant: Align with trends in sustainable fluorination methodologies .

Tables for Comparative Analysis

| Parameter | Synthetic Method A | Synthetic Method B | Reference |

|---|---|---|---|

| Reaction Time (h) | 12 | 24 | |

| Isolated Yield (%) | 72 | 58 | |

| Purity (%) | 98 | 89 | |

| Scalability (g-scale) | Limited | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。